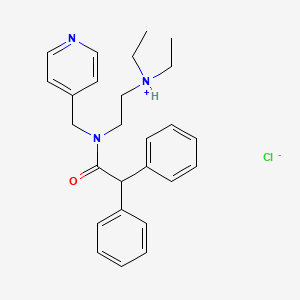
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Diphenyl Moiety: The diphenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Incorporation of the Pyridylmethyl Group: The final step involves the reaction of the intermediate compound with 4-pyridylmethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.
Medicine
Medically, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The diphenyl and pyridylmethyl groups contribute to the compound’s binding affinity and specificity, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride
- Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(4-pyridylmethyl)-, hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-pyridylmethyl group, in particular, enhances its ability to interact with certain biological targets, making it a compound of interest in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
97702-93-7 |
|---|---|
Fórmula molecular |
C26H32ClN3O |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
2-[(2,2-diphenylacetyl)-(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)19-20-29(21-22-15-17-27-18-16-22)26(30)25(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-18,25H,3-4,19-21H2,1-2H3;1H |
Clave InChI |
RANPFLVKSVQQDL-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


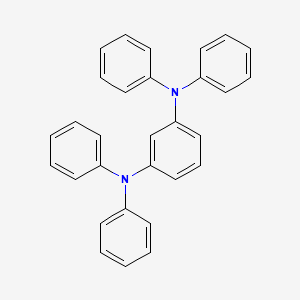
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
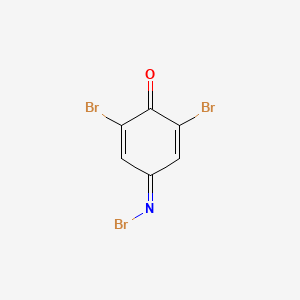
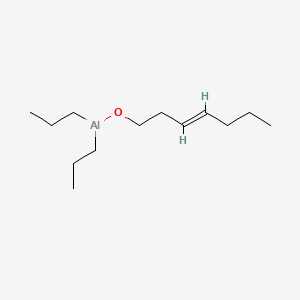
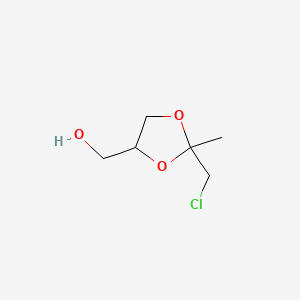
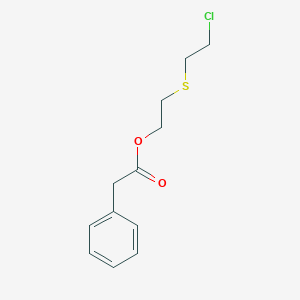
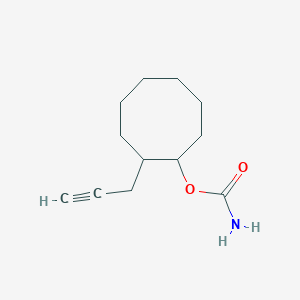

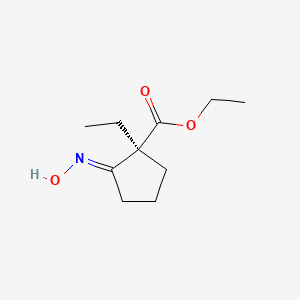
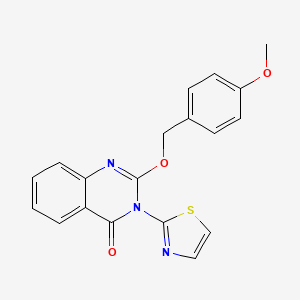
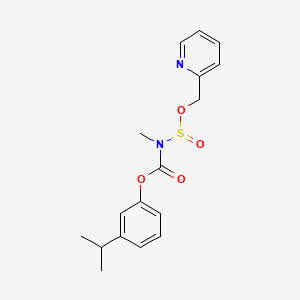
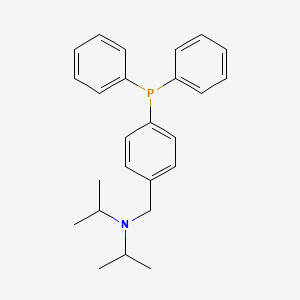
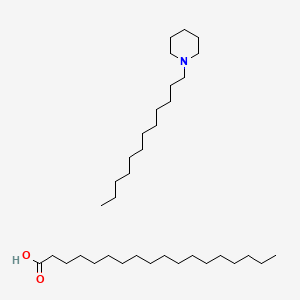
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
